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molecular formula C16H11ClN2O B1348857 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 36663-00-0

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1348857
M. Wt: 282.72 g/mol
InChI Key: FTUHJYUSTWIPBN-UHFFFAOYSA-N
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Patent
US04146721

Procedure details

The procedure described in the foregoing Example (54d) was modified, by omitting the direct hydrolysis with a mixture of ice and water. Instead, the reaction mixture was diluted by the addition of 500 milliliters methanol, and by the addition of a solution of 65 grams sodium perchlorate-monohydrate in methanol, [[1-phenyl-3-(p-chlorophenyl)-pyrazol-4-y]-methylene]-dimethylammonium perchlorate, having a melting point of 256°-258° C., was nearly quantitatively precipitated. This product was thereafter subjected to alkaline hydrolysis in a manner similar to that described in Example (54d) to produce the 1-phenyl-3-(p-chlorophenyl)-pyrazol-4-aldehyde.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Name
[[1-phenyl-3-(p-chlorophenyl)-pyrazol-4-y]-methylene]-dimethylammonium perchlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].O.Cl([O-])(=O)(=O)=O.[Na+].Cl([O-])(=O)(=O)=O.[C:14]1([N:20]2[CH:24]=[C:23]([CH:25]=[N+](C)C)[C:22]([C:29]3[CH:34]=[CH:33][C:32]([Cl:35])=[CH:31][CH:30]=3)=[N:21]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CO>[C:14]1([N:20]2[CH:24]=[C:23]([CH:25]=[O:1])[C:22]([C:29]3[CH:34]=[CH:33][C:32]([Cl:35])=[CH:31][CH:30]=3)=[N:21]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
O.Cl(=O)(=O)(=O)[O-].[Na+]
Name
[[1-phenyl-3-(p-chlorophenyl)-pyrazol-4-y]-methylene]-dimethylammonium perchlorate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].C1(=CC=CC=C1)N1N=C(C(=C1)C=[N+](C)C)C1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the direct hydrolysis
CUSTOM
Type
CUSTOM
Details
was nearly quantitatively precipitated
CUSTOM
Type
CUSTOM
Details
hydrolysis in a manner similar to

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(C(=C1)C=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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